Xanthotoxin
Overview
Description
Xanthotoxin, also known as 8-methoxypsoralen, is a natural furanocoumarin and a bioactive psoralen . It is isolated from the fruit of the Rutaceae plant Pepper . Xanthotoxin has been gaining attention due to its wide source and low cost . It exhibits significant activity in the treatment of various diseases, including neuroprotection, skin repair, osteoprotection, organ protection, anticancer, anti-inflammatory, antioxidative stress, and antibacterial .
Synthesis Analysis
Two series of xanthotoxin-triazole derivatives were designed, synthesized, and studied for their antiproliferative properties . The in vitro cytotoxicity of the compounds was evaluated via MTT assay .
Molecular Structure Analysis
Xanthotoxin is a furanocoumarin, a class of organic natural molecules . It consists of coumarin annulated with furan .
Chemical Reactions Analysis
Xanthotoxin possesses the ability to inhibit mechanism-based cytochrome P450 (CYP450)-mediated activities . It time-dependently obstructs a number of CYP450-mediated functions .
Scientific Research Applications
Neuroprotective Effects
Xanthotoxin has shown promise in the treatment of neurological disorders. A study highlighted its potential in treating Parkinson's disease-like symptoms in zebrafish larvae and mouse models, suggesting its role as a lead compound in antiparkinsonian drug discovery (Kozioł et al., 2020).
Anticonvulsant Properties
Research indicates that xanthotoxin enhances the anticonvulsant potency of certain antiepileptic drugs. This enhancement is evident in its interaction with drugs like levetiracetam and valproate in models of epilepsy (Zagaja et al., 2021).
Anti-inflammatory and Antioxidative Effects
Xanthotoxin demonstrates significant anti-inflammatory and antioxidative properties. A study found that it suppresses the expression of inflammatory markers like iNOS and COX-2 in macrophages, suggesting potential therapeutic applications for inflammatory conditions (Lee et al., 2017).
Anticancer Activity
Xanthotoxin's anticancer potential has been explored in various studies. For instance, it has been observed to induce apoptosis in cancer cells, such as human gastric carcinoma SGC-7901 cells, through mechanisms like the Fas/FasL protein-mediated death receptor pathway (Zhang et al., 2018).
Vascular Protective Effects
In the context of cardiovascular health, xanthotoxin has been found to have vasorelaxant effects and protective actions on vascular endothelial cells. This includes inducing endothelium-dependent vasodilation in rat thoracic aortas and attenuating inflammatory responses in human vascular endothelial cells (Cao et al., 2020).
Safety And Hazards
properties
IUPAC Name |
9-methoxyfuro[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKHYNVANLEOEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
Record name | 8-METHOXYPSORALEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20613 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | methoxsalen | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Methoxsalen | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020830 | |
Record name | 8-Methoxypsoralen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
8-methoxypsoralen is an odorless white to cream-colored crystalline solid. Bitter taste followed by tingling sensation. (NTP, 1992), White to cream-colored solid; [Hawley] Sensitive to light and air; [CAMEO] Light yellow crystalline powder; [MSDSonline], Solid | |
Record name | 8-METHOXYPSORALEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20613 | |
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Record name | 8-Methoxypsoralen | |
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Record name | Methoxsalen | |
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Solubility |
less than 1 mg/mL at 59 °F (NTP, 1992), In water, 47.6 mg/L at 30 °C, In water, 23 ug/mL, Practically insoluble in cold water; sparingly soluble in boiling water, Freely soluble in chloroform; sparingly soluble in liquid petrolatum, ether; soluble in boiling alcohol, acetone, acetic acid, vegetable fixed oils, propylene glycol, benzene, Slightly soluble in alcohol, 1.64e-01 g/L | |
Record name | 8-METHOXYPSORALEN | |
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Record name | Methoxsalen | |
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Record name | 8-Methoxypsoralen | |
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Record name | Methoxsalen | |
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Mechanism of Action |
After activation it binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function., Methoxsalen, when activated by long wavelength UV light in the range of 320-400 nm, is strongly erythemogenic, melanogenic, and cytotoxic in the epidermis; the maximal erythemogenic activity occurs in the range of 330-360 nm. The mechanisms of action of methoxsalen in inducing repigmentation of vitiliginous skin have not been established. Repigmentation depends on the presence of functioning melanocytes and UV light. Methoxsalen may activate the few functional and dihydroxyphenylalanine-positive melanocytes present in vitiliginous skin. An increase in the activity of tyrosinase, the enzyme that catalyzes the conversion of tyrosine to dihydroxyphenylalanine (a precursor of melanin), has been shown in melanin-producing cells exposed in vitro to trioxsalen and UVA light. In addition, binding of photoactivated psoralens (in triplet states) to pyrimidine bases of nucleic acids, with subsequent inhibitions of DNA synthesis, cell division, and epidermal turnover, has been demonstrated. Following photoactivation, methoxsalen forms covalent bonds with DNA to produce monofunctional (addition to a single strand of DNA) and bifunctional adducts (crosslinking to both strands of DNA). Reactions with other proteins also occur. Psoralens may also increase melanin formation by producing an inflammatory reaction in the skin. Other mechanisms of increased pigmentation may include an increase in the number of functional melanocytes (and possibly activation of dormant melanocytes); enhancement of melanin granule synthesis; stimulation of the movement of melanocytes up hair follicles resulting in melanocytic repopulation of the epidermis; and/or hypertrophy of melanocytes and increased arborization of their dendrites., Since psoriasis is a hyperproliferative disorder and other agents effective in the treatment of psoriasis are known to inhibit DNA synthesis, the therapeutic effect of methoxsalen in the treatment of psoriasis probably involves binding to DNA and inhibition of DNA synthesis resulting in decreased cell proliferation; other vascular, leukocyte, or cell regulatory mechanisms may also be involved., Methoxsalen readily absorbs ultraviolet light, particularly UVA wavelengths (320 to 400 nm). As a photosensitizing agent, it can produce phototoxic erythema (a reaction similar to sunburn) when skin to which it has been applied receives excess exposure to UVA. Chronic reactions may result in hyperpigmentation and skin thickening. UVA causes a photochemical reaction that results in formation of adducts between methoxsalen and the pyrimidine bases of DNA. | |
Record name | Methoxsalen | |
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Record name | 8-Methoxypsoralen | |
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Product Name |
Methoxsalen | |
Color/Form |
Silky needles from hot water or benzene + petroleum ether, Long rhombic prisms from alcohol + ether, White to cream-colored, crystalline solid | |
CAS RN |
298-81-7 | |
Record name | 8-METHOXYPSORALEN | |
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Record name | 8-Methoxypsoralen | |
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Record name | Methoxsalen [USP:BAN:JAN] | |
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Record name | Methoxsalen | |
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Record name | 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy- | |
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Record name | 9-methoxyfuro[3,2-g]chromen-7-one | |
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Record name | METHOXSALEN | |
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Record name | 8-Methoxypsoralen | |
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Record name | Methoxsalen | |
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Melting Point |
298 °F (NTP, 1992), 148 °C | |
Record name | 8-METHOXYPSORALEN | |
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Retrosynthesis Analysis
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Citations
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